molecular formula C13H9ClN4 B5630782 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole CAS No. 5650-13-5

1-(4-chlorophenyl)-5-phenyl-1H-tetrazole

Cat. No.: B5630782
CAS No.: 5650-13-5
M. Wt: 256.69 g/mol
InChI Key: SXFLLGWZZXJPOB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-chlorophenyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper sulfate, to form the tetrazole ring. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with alkenes or alkynes to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation Products: Tetrazole oxides.

    Reduction Products: Tetrazole amines.

Scientific Research Applications

1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential anticonvulsant and antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.

    Material Science: The unique electronic properties of the tetrazole ring make it useful in the design of novel materials for electronic and photonic applications.

    Biological Studies: It is used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-5-phenyl-1H-tetrazole exerts its effects involves binding interactions with specific proteins and enzymes. The tetrazole ring can mimic the structure of natural substrates, allowing it to inhibit or activate enzymatic pathways. This interaction can lead to modulation of cellular functions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-pyrrole: Another heterocyclic compound with a similar phenyl and chlorine substitution pattern.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole: Shares the 4-chlorophenyl group but has a different heterocyclic core.

    N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)carboxamides: Compounds with similar structural motifs used in antitubercular research.

Uniqueness: 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole stands out due to its tetrazole ring, which imparts unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the development of advanced materials.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4/c14-11-6-8-12(9-7-11)18-13(15-16-17-18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFLLGWZZXJPOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20971920
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-13-5
Record name 1-(4-Chlorophenyl)-5-phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20971920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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